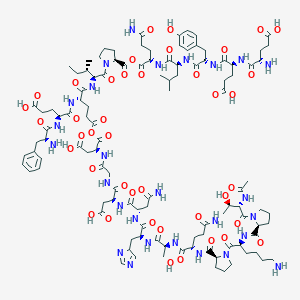
N(alpha)-Acetylhirudin(45-65)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(alpha)-Acetylhirudin(45-65) is a peptide that is derived from the salivary glands of medicinal leeches. It is a potent and specific inhibitor of thrombin, which is a key enzyme in the blood clotting cascade. Due to its ability to inhibit thrombin, N(alpha)-Acetylhirudin(45-65) has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N(alpha)-Acetylhirudin(45-65) is a potent and specific inhibitor of thrombin. Thrombin is a key enzyme in the blood clotting cascade, and its inhibition prevents the formation of blood clots. N(alpha)-Acetylhirudin(45-65) binds to the active site of thrombin and prevents it from cleaving fibrinogen to fibrin, which is necessary for the formation of blood clots.
Biochemische Und Physiologische Effekte
N(alpha)-Acetylhirudin(45-65) has been shown to have anticoagulant, anti-inflammatory, and neuroprotective effects. Its anticoagulant effect is due to its ability to inhibit thrombin, which prevents the formation of blood clots. Its anti-inflammatory effect is due to its ability to inhibit the activation of nuclear factor-kappa B (NF-kappaB), which is a key transcription factor involved in the inflammatory response. Its neuroprotective effect is due to its ability to inhibit the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N(alpha)-Acetylhirudin(45-65) in lab experiments is its specificity for thrombin. This allows for the study of the specific role of thrombin in various diseases. However, one of the limitations is its short half-life, which requires frequent administration in animal studies.
Zukünftige Richtungen
There are several future directions for the study of N(alpha)-Acetylhirudin(45-65). One direction is the development of novel derivatives with improved pharmacokinetic properties. Another direction is the study of its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, the use of N(alpha)-Acetylhirudin(45-65) as a tool for studying the role of thrombin in various diseases could lead to the development of new therapies for these diseases.
Synthesemethoden
N(alpha)-Acetylhirudin(45-65) can be synthesized using solid-phase peptide synthesis (SPPS) method. The SPPS method involves the sequential addition of amino acids to a solid support, which is then cleaved to release the peptide. The synthesis of N(alpha)-Acetylhirudin(45-65) requires the use of protected amino acids, coupling reagents, and resin.
Wissenschaftliche Forschungsanwendungen
N(alpha)-Acetylhirudin(45-65) has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticoagulant, anti-inflammatory, and neuroprotective effects. Some of the diseases that have been studied include stroke, myocardial infarction, thrombosis, and cancer.
Eigenschaften
CAS-Nummer |
107569-56-2 |
|---|---|
Produktname |
N(alpha)-Acetylhirudin(45-65) |
Molekularformel |
C110H159N27O41 |
Molekulargewicht |
2515.6 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-acetamido-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]oxy-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]oxy-5-amino-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C110H159N27O41/c1-7-54(4)89(106(172)137-41-15-21-78(137)110(176)178-108(174)68(28-33-80(115)143)127-98(164)69(42-53(2)3)128-99(165)70(44-58-22-24-60(141)25-23-58)129-95(161)65(30-36-85(150)151)122-91(157)61(112)26-34-83(146)147)134-97(163)66(124-94(160)64(29-35-84(148)149)123-92(158)62(113)43-57-16-9-8-10-17-57)31-37-88(156)177-109(175)74(48-87(154)155)121-82(145)50-118-93(159)73(47-86(152)153)132-101(167)72(46-81(116)144)131-100(166)71(45-59-49-117-52-119-59)130-102(168)75(51-138)133-96(162)63(27-32-79(114)142)125-103(169)76-19-13-39-135(76)105(171)67(18-11-12-38-111)126-104(170)77-20-14-40-136(77)107(173)90(55(5)139)120-56(6)140/h8-10,16-17,22-25,49,52-55,59,61-78,89-90,138-139,141H,7,11-15,18-21,26-48,50-51,111-113H2,1-6H3,(H2,114,142)(H2,115,143)(H2,116,144)(H,118,159)(H,120,140)(H,121,145)(H,122,157)(H,123,158)(H,124,160)(H,125,169)(H,126,170)(H,127,164)(H,128,165)(H,129,161)(H,130,168)(H,131,166)(H,132,167)(H,133,162)(H,134,163)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,154,155)/t54-,55+,59?,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,89-,90-/m0/s1 |
InChI-Schlüssel |
IGMYVGSENIXINK-ICDCLNBISA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC6=CC=CC=C6)N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCC(=O)OC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC3C=NC=N3)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC6=CC=CC=C6)N |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCC(=O)OC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC3C=NC=N3)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC6=CC=CC=C6)N |
Synonyme |
MDL 27589 MDL-27589 N(alpha)-acetylhirudin(45-65) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



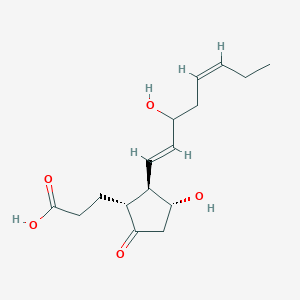
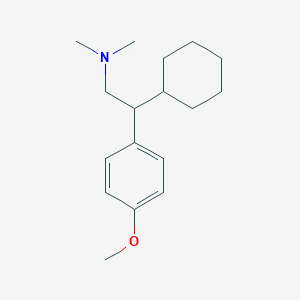
![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
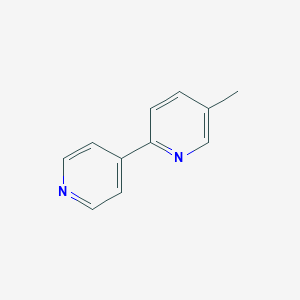
![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
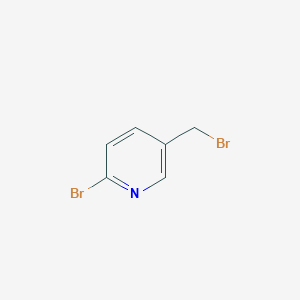
![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)
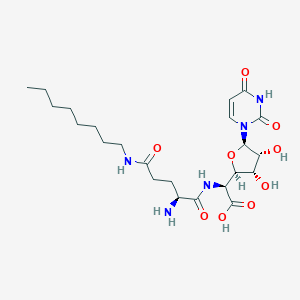


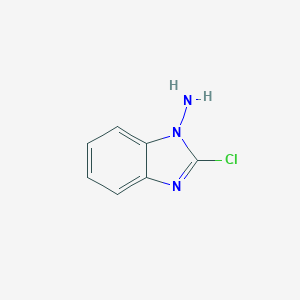
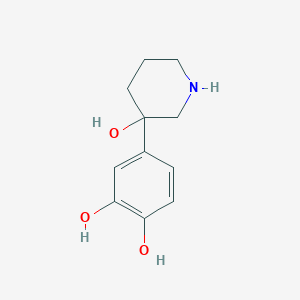
![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)
